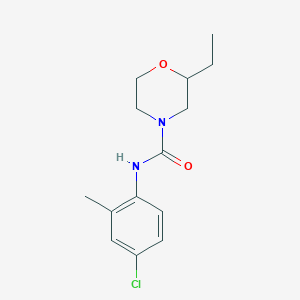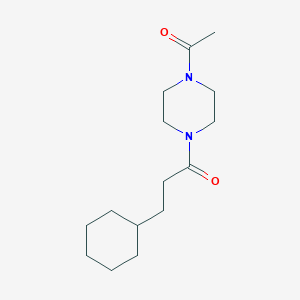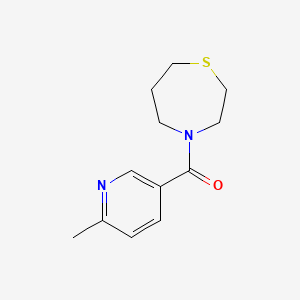
(6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone, also known as MPTM, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPTM belongs to the class of thiazepane-based compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone is not fully understood. However, it has been reported to act as a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that play a key role in inflammation and pain. (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone has also been reported to modulate the levels of neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
(6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been reported to reduce anxiety-like behavior in animal models of anxiety. (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone has been shown to modulate the levels of neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit high purity and yield. Additionally, (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone has been extensively studied for its potential therapeutic applications, which makes it an attractive compound for further research. However, there are also some limitations to the use of (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone in lab experiments. For example, the exact mechanism of action of (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone is not fully understood, which makes it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for the research on (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone. One potential direction is to further investigate the mechanism of action of (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone, particularly its effects on neurotransmitters that are involved in the regulation of mood and anxiety. Another potential direction is to investigate the potential use of (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone as a drug for the treatment of neuropathic pain and epilepsy. Additionally, further studies are needed to investigate the safety and efficacy of (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone in human subjects.
Métodos De Síntesis
The synthesis of (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone involves the reaction of 6-methyl-3-pyridinecarboxaldehyde with 1,4-thiazepane-4-carboxylic acid, followed by reduction with sodium borohydride. The resulting compound is then treated with acetic anhydride to obtain (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone. This method has been reported to yield (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone with high purity and yield.
Aplicaciones Científicas De Investigación
(6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone has also been investigated for its potential use as an antidepressant and anxiolytic agent. Additionally, (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone has been studied for its potential as a drug for the treatment of neuropathic pain and epilepsy.
Propiedades
IUPAC Name |
(6-methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-10-3-4-11(9-13-10)12(15)14-5-2-7-16-8-6-14/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIGKQGJAMWPQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512115.png)
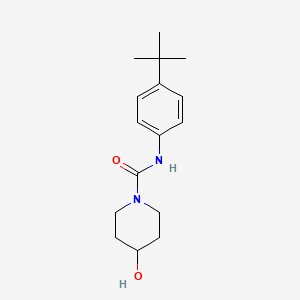
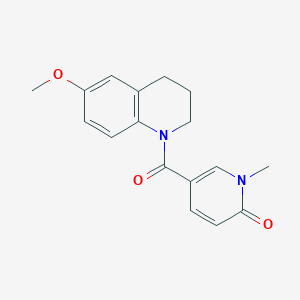
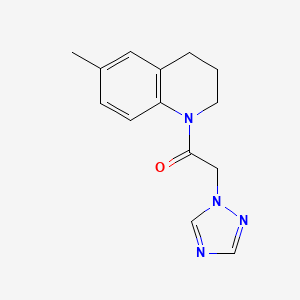
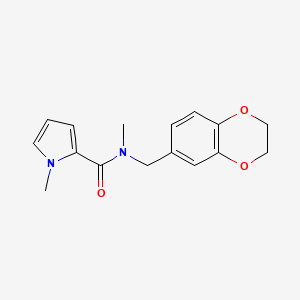
![2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7512149.png)

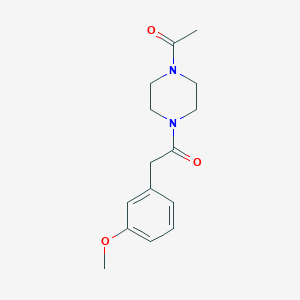
![imidazo[1,2-a]pyridin-2-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7512179.png)
